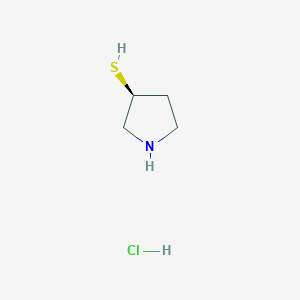(S)-3-Mercaptopyrrolidine hydrochloride
CAS No.: 101394-37-0
Cat. No.: VC7049165
Molecular Formula: C4H10ClNS
Molecular Weight: 139.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101394-37-0 |
|---|---|
| Molecular Formula | C4H10ClNS |
| Molecular Weight | 139.64 |
| IUPAC Name | (3S)-pyrrolidine-3-thiol;hydrochloride |
| Standard InChI | InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 |
| Standard InChI Key | BOKKMODFTCFDDY-WCCKRBBISA-N |
| SMILES | C1CNCC1S.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
(S)-3-Mercaptopyrrolidine hydrochloride is a bicyclic amine featuring a pyrrolidine ring substituted with a thiol (-SH) group at the C-3 position and a hydrochloride salt (Figure 1). The compound’s IUPAC name, (S)-pyrrolidine-3-thiol hydrochloride, reflects its stereochemistry and functional groups . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 139.64 g/mol |
| CAS Registry Number | 101394-37-0 |
| IUPAC Name | (S)-pyrrolidine-3-thiol hydrochloride |
| Chiral Centers | 1 (C-3) |
The thiol group enhances reactivity, enabling disulfide bond formation or coordination with metal ions in enzymatic active sites. The hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic workflows.
Stereochemical Significance
The (S)-configuration at the C-3 position is critical for its biological activity. Studies comparing enantiomers demonstrate that the (S)-form exhibits superior binding affinity to MMPs compared to the (R)-enantiomer. This stereospecificity arises from optimal spatial alignment with hydrophobic pockets in MMP active sites, as confirmed by X-ray crystallography.
Synthesis and Industrial Availability
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically synthesized via asymmetric synthesis or chiral resolution. One approach involves the nucleophilic substitution of (S)-3-hydroxypyrrolidine with a sulfur source, followed by hydrochloride salt formation . Enantiomeric excess (ee) exceeding 95% is achievable using chiral catalysts or chromatography .
Applications in Medicinal Chemistry
Role as a Chiral Building Block
The compound’s thiol and amine functionalities make it a versatile intermediate in synthesizing peptidomimetics and protease inhibitors. For example, it is incorporated into MMP inhibitors by coupling with carboxylic acid derivatives, forming stable amide bonds .
Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases involved in extracellular matrix degradation, tumor metastasis, and inflammatory diseases. (S)-3-Mercaptopyrrolidine derivatives act as competitive inhibitors by coordinating the catalytic zinc ion via the thiol group. Key findings include:
| MMP Subtype | IC₅₀ Range (nM) | Selectivity vs. Other MMPs |
|---|---|---|
| MMP-2 | 2–10 | 50-fold over MMP-1 |
| MMP-9 | 5–50 | 30-fold over MMP-3 |
Derivatives with cis-(3S,4R) configurations exhibit enhanced potency due to improved hydrophobic interactions with the S1' pocket of MMPs.
Biological Activity and Mechanisms
Antimicrobial Effects
The compound’s derivatives inhibit Pseudomonas aeruginosa elastase, a virulence factor, with IC₅₀ values of 15–30 μM. This activity is attributed to thiol-mediated disruption of the enzyme’s catalytic triad.
Stereochemistry-Activity Relationships
Modifications at C-4 (e.g., hydroxyl or methyl groups) influence selectivity. For instance, cis-(3S,4R) analogs show 100-fold greater affinity for MMP-2 than trans isomers.
Future Perspectives and Challenges
Therapeutic Optimization
Ongoing research aims to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability. Prodrug strategies masking the thiol group are being explored to reduce off-target reactivity.
Alternative Applications
Emerging studies suggest utility in treating fibrotic disorders and neurodegenerative diseases, where MMP dysregulation is implicated.
Supply Chain Considerations
The discontinuation of commercial supplies underscores the need for robust synthetic protocols to ensure availability for preclinical studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume